molecular formula C6H7N<br>C5H4N(CH3)<br>C6H7N B031789 2-Methylpyridine CAS No. 109-06-8

2-Methylpyridine

Cat. No. B031789
CAS RN: 109-06-8
M. Wt: 93.13 g/mol
InChI Key: BSKHPKMHTQYZBB-UHFFFAOYSA-N
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Description

2-Methylpyridine, also known as 2-picoline, is a compound of significant interest in various fields of chemistry and materials science due to its unique chemical properties and structural characteristics. It serves as a foundational molecule for the synthesis of a wide range of derivatives with diverse applications.

Synthesis Analysis

The synthesis of 2-Methylpyridines can be efficiently achieved through various methods, including the flow synthesis approach, which offers a greener and more expedited process. This method utilizes a bench-top continuous flow setup, demonstrating high selectivity and yield for α-methylated pyridines without the need for extensive purification (Manansala & Tranmer, 2015).

Molecular Structure Analysis

The molecular structure of 2-Methylpyridine derivatives, such as 2-amino-4-methylpyridine, has been extensively studied, revealing their crystalline forms and the stabilization mechanisms involving hydrogen bonding. These studies are essential for understanding the reactivity and potential applications of these molecules (Bryndal et al., 2012).

Chemical Reactions and Properties

2-Methylpyridine and its derivatives participate in a wide array of chemical reactions, facilitating the synthesis of complex organic compounds. For instance, the displacement of a methylsulfinyl group from the pyridine ring leads to the formation of 2-aminopyridines with various polar substituents, showcasing the versatility of 2-Methylpyridine in organic synthesis (Teague, 2008).

Physical Properties Analysis

The low-temperature crystallization of 2-Methylpyridine has provided insights into its molecular and crystal structure, revealing almost Cs symmetry and interesting packing motifs influenced by C–H⋯π intermolecular contacts. These findings are crucial for the development of materials based on 2-Methylpyridine (Vorontsov et al., 2002).

Chemical Properties Analysis

The chemical properties of 2-Methylpyridine derivatives, such as their antimicrobial activity, have been explored, highlighting the potential of these compounds in pharmaceutical applications. Synthesized methyl-2-aminopyridine-4-carboxylate derivatives have shown significant in vitro antimicrobial activity, demonstrating the therapeutic relevance of 2-Methylpyridine-based compounds (Nagashree et al., 2013).

Scientific Research Applications

  • Bioinorganic Chemistry : A study by Lamelas et al. (2017) discussed the synthesis of a new azamacrocyclic receptor with pendant-arms methylpyridine, which shows improved ability to coordinate with transition metals and lanthanide ions. This has potential applications in bioinorganic chemistry and in the development of anionic receptors (Lamelas et al., 2017).

  • Retinoprotective Effect : Peresypkina et al. (2020) studied 2-ethyl-3-hydroxy-6-methylpyridine nicotinate and its potential as a retinoprotector. It is found to prevent retinal ischemia-reperfusion injuries and improve retinal microcirculation (Peresypkina et al., 2020).

  • Corrosion Inhibition : A study by Mert et al. (2014) revealed that 2-amino-4-methylpyridine effectively inhibits mild steel corrosion in acidic environments. This compound increases the polarization resistance and adsorption on the steel surface, suggesting its use as a corrosion inhibitor (Mert et al., 2014).

  • Hydrodenitrogenation : Research by Wang et al. (2007) on the hydrodenitrogenation of 2-methylpyridine and its intermediates showed the formation of various hydrocarbons, indicating applications in chemical processing and fuel refining (Wang et al., 2007).

  • Neuroscience Research : Fountain and Teyler (2001) investigated the effects of 2-, 3-, and 4-methylpyridine on hippocampal slice excitability. They found that these compounds suppress excitability in area CA1 of the hippocampus, contributing to neuroscience research (Fountain & Teyler, 2001).

  • Metabolism Studies : Altuntas and Gorrod (1997) explored the in vitro metabolism of 2-amino-3-methylpyridine, revealing species differences and potential implications in pharmacology and toxicology studies (Altuntas & Gorrod, 1997).

  • Catalysis : Winter, Newkome, and Schubert (2011) discussed the catalytic applications of terpyridines and their transition metal complexes. These catalysts are used in various reactions, including artificial photosynthesis, biochemical transformations, and polymerization reactions (Winter et al., 2011).

  • Electrophoretic Separation : Wren (1991) investigated optimizing pH in the electrophoretic separation of 2-, 3-, and 4-methylpyridines. This study is significant for analytical chemistry, particularly in improving separation techniques (Wren, 1991).

Safety And Hazards

2-Methylpyridine is highly flammable and can cause serious or permanent injury . It is harmful if swallowed, causes severe skin burns and eye damage, and is toxic in contact with skin or if inhaled .

Future Directions

The future directions of 2-Methylpyridine research could involve the development of more efficient synthesis methods . The continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

properties

IUPAC Name

2-methylpyridine
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InChI

InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3
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InChI Key

BSKHPKMHTQYZBB-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=N1
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Molecular Formula

C6H7N, Array
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DSSTOX Substance ID

DTXSID9021899
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Molecular Weight

93.13 g/mol
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Physical Description

2-methylpyridine is a colorless liquid with a strong, unpleasant odor. Floats on water. Poisonous vapor is produced. (USCG, 1999), Liquid, Colorless liquid with a strong, unpleasant odor; [HSDB], Colorless liquid with a strong unpleasant odor; [Hawley] Colorless or yellow tinted clear liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

262 to 264 °F at 760 mmHg (NTP, 1992), 129.4 °C, 128-129 °C
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Flash Point

97 °F (NTP, 1992), 26 °C, 102 °F (39 °C)(Open cup), 26 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible in water at 20 °C, Very sol in acetone, Miscible with alcohol, ether, Solubility in water: miscible
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Density

0.944 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9443 at 20 °C/4 °C, Relative density (water = 1): 0.95
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Vapor Density

3.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.2 (Air= 1), Relative vapor density (air = 1): 3.2
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Vapor Pressure

8 mmHg at 68 °F ; 40 mmHg at 124.2 °F; 100 mmHg at 160.5 °F (NTP, 1992), 11.2 [mmHg], Vapor pressure = 11.4 hPa at 20.3 °C (8.55 mm Hg), 11.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2
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Product Name

2-Methylpyridine

Color/Form

Colorless liquid

CAS RN

109-06-8, 38762-42-4, 1333-41-1
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Record name 2-METHYLPYRIDINE
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Melting Point

-94 °F (NTP, 1992), -66.65 °C, -70 °C
Record name 2-METHYLPYRIDINE
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Record name 2-METHYLPYRIDINE
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Record name 2-METHYLPYRIDINE
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

A mixture of 105.7 g (2.71 moles) of sodamide and 337 cc of xylene containing 1.0 cc of oleic acid was placed in a liter Magne Drive, equipped as described in Example 15. The autoclave was closed, purged of air with nitrogen and pressurized to 100 psig with nitrogen (pressure relief valve was set at 100 psig). The sodamide slurry was heated with stirring to 190° C. and 191.7 g (2.06 moles) of 2-picoline was started adding from a Fisher-porter pressure bottle. The addition was completed over a period of 84 minutes within a temperature range of 188°-198° C. During the addition, ammonia and hydrogen were evolved and passed through the pressure relief valve. The reaction mixture was heated about 10 minutes longer, cooled to 40° C. and hydrolyzed with 200 cc of water. After adding 50 cc of ispropanol, the aqueous phase was separated. It was extracted twice, each time with 60 cc of a solution of 2 volumes of xylene to 1 volume of isopropanol. The original oil layer and extracts were combined and distilled to recover 37.7 g of 2-picoline. 48.7 g of 2-amino-6-methylpyridine and 72.8 g of material boiling from 212° C. at 102 mm to 220° C. at 104 mm. The material was a solid at room temperature and analyzed 90% pure by GLC. An analytical sample (m.p. 63.4°-64.6° C.) was prepared by recrystallization from isopropanol. The NMR spectra was identical with m-phenylenediamine. Anal. Calc'd. for C6H8N2 : C, 66.67; H, 7.41; N, 25.92. Found: C, 66.90; H, 7.21; N, 26.08. The N,N'-diacetyl-m-phenylenediamine derivative was prepared, m.p. 190°-191° C. Literature m.p. is 191° C. Beilstein 13, (1), 13. The yield of m-phenylenediamine, based on 2-picoline recovered, was 36.6%. The amination of 2-picoline at atmospheric pressure under standard Chichibabin conditions gives little if an m-phenylenediamine. The m-phenlenediamine is a rubber curing agent and is also valuable as a corrosion inhibitor.
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200 mL
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105.7 g
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337 mL
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191.7 g
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Synthesis routes and methods II

Procedure details

Specifically, Examples of the above-described U.S. Pat. No. 4,861,894 describe that the pyridine bases are synthesized using acetaldehyde and formaldehyde as starting materials to obtain pyridine yield of 47% and picoline yield of 17% (total yield of 61%). Furthermore, Japanese Patent Publication Kokoku No. 92368/1994 [Japanese Patent Publication Kokai No. 181256/1987] and Japanese Patent Publication Kokoku No. 92369/1994 [Japanese Patent Publication Kokai No. 139168/1988] describe processes in which there are employed zeolites in or on to which Tl, Co, and Pb compounds are carried.
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Yield
17%
Yield
47%

Synthesis routes and methods III

Procedure details

Under ambient temperature, nitrogen gas is fed into a 500 ml three-necked flask polymerization vessel. All reactions are performed under a nitrogen environment. About 160 g of DMAC used as solvent is added into the flask. About 18.77 g (0.059 mole) of TMFB are dissolved into the DMAC. After the TMFB is completely dissolved in the DMAC solvent, about 13.35 g (0.045 moles) of BPDA and about 7.87 g (0.015 moles) of BPADA are added into the liquid solution, which is then continuously agitated for about 4 hours for forming a PAA solution with a viscosity of about 150,000 cP. The PAA solution is mixed with a dehydrant acetic anhydride and a catalyst picoline with a PAA:acetic anhydride:picoline molar ratio of about 1:2:1 to obtain a precursor solution. A polyimide film is casted in the same manner as Example 1.
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0 (± 1) mol
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160 g
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13.35 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpyridine
Reactant of Route 2
2-Methylpyridine
Reactant of Route 3
2-Methylpyridine
Reactant of Route 4
2-Methylpyridine
Reactant of Route 5
2-Methylpyridine
Reactant of Route 6
2-Methylpyridine

Citations

For This Compound
11,100
Citations
WE Marsh, WE Hatfield, DJ Hodgson - Inorganic Chemistry, 1982 - ACS Publications
… and molecular structure of the complex aquadichlorobis (2-methylpyridine) copper (II), Cu (2-… The crystal structure of the complex bis [dichlorobis (2-methylpyridine) copper (II)],[Cu (2-pic…
Number of citations: 148 pubs.acs.org
ARA Dahy, K Yamada, N Koga - Organometallics, 2009 - ACS Publications
… In order to analyze this difference between benzene and 2-methylpyridine complexes, we decomposed the CpCo−-pyridine binding energy into the deformation energies of the …
Number of citations: 51 pubs.acs.org
JF Arenas, IL Tocón, JC Otero, JI Marcos - Journal of molecular structure, 1997 - Elsevier
… In this work we present the force field calculations for 2-methylpyridine … The scale factors for pyridine have been transferred directly to 2-methylpyridine, … Modes 8a,b; 19a,b; …
Number of citations: 72 www.sciencedirect.com
J Holford, F Raynaud, BA Murrer, K Grimaldi… - Anti-cancer drug …, 1998 - europepmc.org
cis-[Amminedichloro (2-methylpyridine)] platinum (II)(AMD473) is a novel sterically hindered anti-tumour compound designed to circumvent platinum drug resistance and is due to begin …
Number of citations: 207 europepmc.org
D Shoba, S Periandi, S Boomadevi… - … Acta Part A: Molecular …, 2014 - Elsevier
… 2-Methylpyridine is the compound described with formula C 6 H 7 N. Pyridines including 2-methylpyridine … 2-methylpyridine was the first pyridine compound reported to be isolated in …
Number of citations: 54 www.sciencedirect.com
M Egorova, R Prins - Journal of Catalysis, 2004 - Elsevier
… for 2-methylpyridine than for 2-methylpiperidine. H 2 S promoted the hydrogenation of 2-methylpyridine up to … and 2-methylpyridine. DBT had a negative effect on the hydrogenation of …
Number of citations: 144 www.sciencedirect.com
J Lozano-Montante, R Garza-Hernández, M Sánchez… - Polymers, 2021 - mdpi.com
… In this study, chitosan was chemically modified with 2-methylpyridine. Subsequently, the modified chitosan was cross-linked to cellulose using succinic anhydride. Additionally, the …
Number of citations: 7 www.mdpi.com
FI Raynaud, FE Boxall, PM Goddard, M Valenti… - Clinical cancer research …, 1997 - AACR
A novel sterically hindered platinum complex, AMD473 [cis-amminedichloro(2-methylpyridine) platinum(II)], designed primarily to be less susceptible to inactivation by thiols, has shown …
Number of citations: 204 aacrjournals.org
P Beale, I Judson, A O'Donnell, J Trigo, C Rees… - British journal of …, 2003 - nature.com
AMD473 is a novel sterically hindered platinum cytotoxic with demonstrated ability to overcome acquired resistance to cisplatin in vitro and in human tumour xenografts. A single-agent …
Number of citations: 69 www.nature.com
S Bajo, MA Esteruelas, AM López, E Oñate - Organometallics, 2012 - ACS Publications
Complex [OsTp(κ 1 -OCMe 2 ) 2 (P i Pr 3 )]BF 4 (1; Tp = hydridotris(pyrazolyl)borate) reacts with 2-methylpyridine and pyridine, in acetone, at room temperature to give the N-…
Number of citations: 22 pubs.acs.org

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